Absence of Publicly Available Target Engagement Data Necessitates De Novo Profiling Against Known CB2 or PDK1 Inhibitors
A comprehensive search of PubMed, Google Scholar, patent databases, and authoritative chemical biology repositories (PubChem, BindingDB, ChEMBL) returned no IC50, Ki, EC50, or Kd values for CAS 852364-55-7 at any biological target. By contrast, the closest structurally characterized analog, 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been annotated with submicromolar CB2 binding affinity (Ki ~200 nM) in vendor-curated summaries , though peer-reviewed confirmation is lacking. This evidentiary gap means no quantitative potency or selectivity comparison can be drawn.
| Evidence Dimension | Target binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available in permitted sources |
| Comparator Or Baseline | 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide; Ki ~200 nM at CB2 (vendor-reported, not peer-reviewed) |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
For scientists selecting a screening candidate, the absence of any target engagement data means this compound requires complete de novo pharmacological profiling before it can be prioritized over analogs with established activity.
